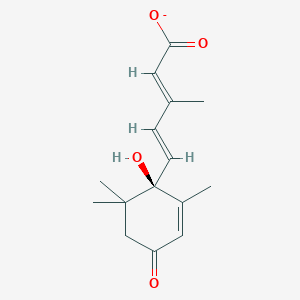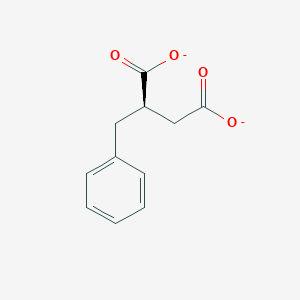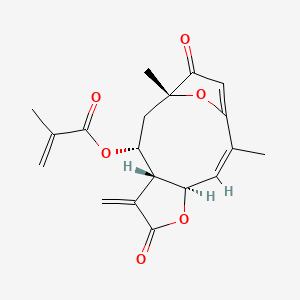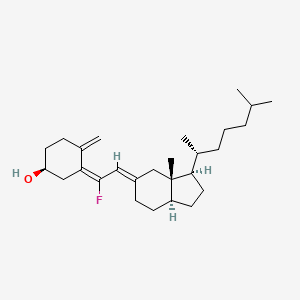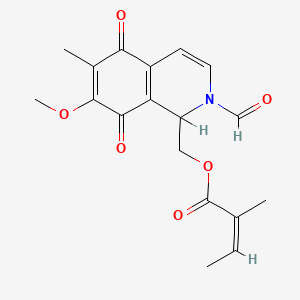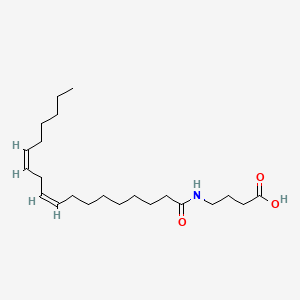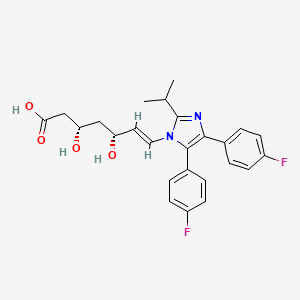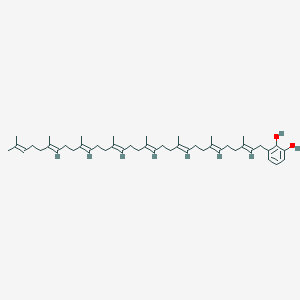
3-(All-trans-octaprenyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(all-trans-octaprenyl)benzene-1,2-diol is a 3-(all-trans-polyprenyl)benzene-1,2-diol in which the substituent at position 3 is an all-trans-octaprenyl moiety. It has a role as an Escherichia coli metabolite.
Scientific Research Applications
Reaction Synthesis and Stereochemistry Control
- Whitham and Wright (1971) demonstrated the synthesis of 3-substituted trans-cyclo-octenes, including derivatives where the 3-substituent is MeO, OH, or Bun, through the reaction of benzylidene derivatives of trans-cyclo-octane-1,2-diols with n-butyl-lithium. This method offers controlled stereochemistry in the production of trans-cyclo-octene derivatives (Whitham & Wright, 1971).
Crystal Structure and Oxidation Studies
- Komatsu et al. (1988) synthesized a novel benzene tris-annelated with bicyclo[2.2.2]oct-2-ene, exhibiting reversible oxidation. This study provides insights into the structural and oxidative properties of such benzene derivatives (Komatsu et al., 1988).
Enantioselective Synthesis
- Labrosse, Lhoste, and Sinou (2000) reported an enantioselective synthesis of 2-alkylidene-3-alkyl-1,4-benzodioxanes using benzene-1,2-diol. This synthesis method is notable for its high enantiomeric excess, demonstrating the potential for creating stereochemically controlled compounds (Labrosse, Lhoste, & Sinou, 2000).
Structural and Wavefunctional Analysis
- Julie et al. (2021) conducted a detailed study on the structural, wavefunctional, and electronic properties of a similar compound, providing insights into its optimized geometrical properties, band gap energies, and spectroscopic wave numbers (Julie et al., 2021).
Kinetic Hydrogen/Deuterium Effects in Catalysis
- Zimmer-De Iuliis and Morris (2009) explored the kinetic hydrogen/deuterium effects in the hydrogenation of ketones catalyzed by a ruthenium diphosphine diamine complex. This research is significant for understanding the catalytic processes involving similar benzene derivatives (Zimmer-De Iuliis & Morris, 2009).
Complex Formation and Solubility Studies
- Caulfield et al. (2001) investigated the complex formation of benzene-1,2-diol with aluminium(III) ions. The study provides valuable information on the formation of mononuclear and polynuclear complexes, which are crucial in understanding the solubility and chemical behavior of these compounds (Caulfield et al., 2001).
properties
Product Name |
3-(All-trans-octaprenyl)benzene-1,2-diol |
|---|---|
Molecular Formula |
C46H70O2 |
Molecular Weight |
655 g/mol |
IUPAC Name |
3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzene-1,2-diol |
InChI |
InChI=1S/C46H70O2/c1-36(2)18-10-19-37(3)20-11-21-38(4)22-12-23-39(5)24-13-25-40(6)26-14-27-41(7)28-15-29-42(8)30-16-31-43(9)34-35-44-32-17-33-45(47)46(44)48/h17-18,20,22,24,26,28,30,32-34,47-48H,10-16,19,21,23,25,27,29,31,35H2,1-9H3/b37-20+,38-22+,39-24+,40-26+,41-28+,42-30+,43-34+ |
InChI Key |
YNPGYMZVNLIZLD-BQFKTQOQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
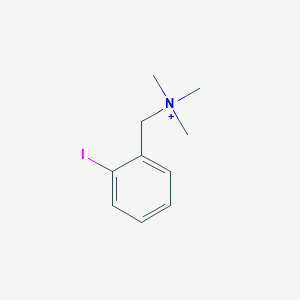
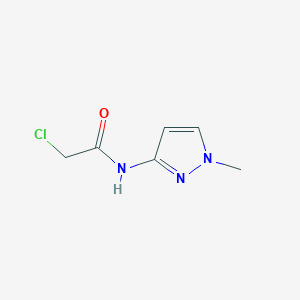
![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)
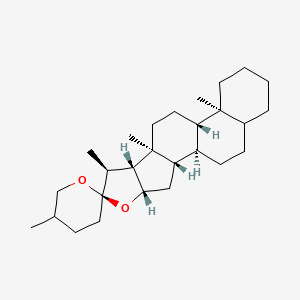
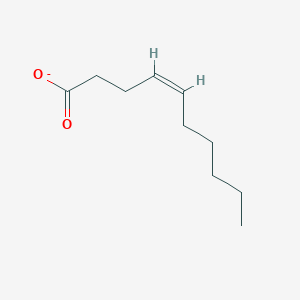
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
